molecular formula C18H27NO B4824534 (2E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide

(2E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B4824534
M. Wt: 273.4 g/mol
InChI Key: RLCPWSAXDDIFGD-OUKQBFOZSA-N
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Description

(2E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a prop-2-enamide group attached to a 4-methylphenyl ring and two butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 4-methylbenzaldehyde with dibutylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide product. The reaction conditions often include the use of an organic solvent, such as toluene, and a temperature range of 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions. The reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

(2E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-Benzoyl-4-{[(4-methylphenyl)acetyl]amino}phenyl)-3-(4-propoxyphenyl)acrylamide
  • (2E)-N-(3-Benzoyl-4-{[(4-methylphenyl)acetyl]amino}phenyl)-3-(4-propoxyphenyl)prop-2-enamide

Uniqueness

(2E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide is unique due to its specific structural features, such as the presence of two butyl groups and a 4-methylphenyl ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-N,N-dibutyl-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-4-6-14-19(15-7-5-2)18(20)13-12-17-10-8-16(3)9-11-17/h8-13H,4-7,14-15H2,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCPWSAXDDIFGD-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)/C=C/C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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